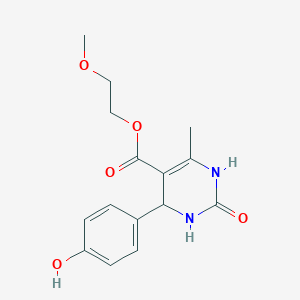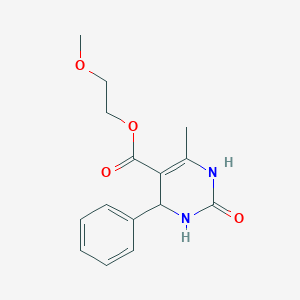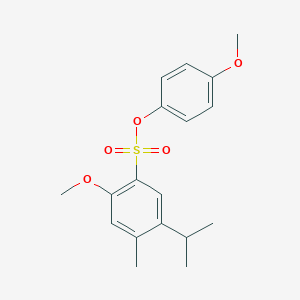![molecular formula C7H8N2OS B361854 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 21582-62-7](/img/structure/B361854.png)
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” is a chemical compound with the molecular formula C7H8N2OS. It has a molecular weight of 168.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[d]pyrimidin-2-one ring with a thioxo group at the 4-position .Applications De Recherche Scientifique
Synthesis and Derivatives
The compound has been a critical intermediate in synthesizing various heterocyclic compounds. Notably, its derivatives like thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-one have been prepared through reactions involving this compound as a base, highlighting its versatility in organic synthesis and the potential to generate novel molecular structures with diverse properties (Hassan et al., 2018).
Quantum Chemical Studies
Quantum chemical calculations have been carried out on derivatives of the compound to understand their molecular properties. This involves determining values like HOMO, LUMO, energy gap, ionization potential, and other quantum chemical features, indicating the compound's potential for various applications, including electronic and material sciences (Kökbudak et al., 2020).
Antitumor Activity
Derivatives of this compound have shown potential in anticancer applications. For instance, certain derivatives have demonstrated potent antitumor activity against specific cancer cell lines, indicating the compound's relevance in developing new therapeutic agents (Edrees & Farghaly, 2017).
Inhibition Properties
The compound has been studied for its inhibition properties, particularly in the context of COX inhibition and anti-inflammatory activity. Derivatives have been synthesized and tested for their efficacy, some exhibiting significant inhibitory activities, making them potential candidates for anti-inflammatory drugs (Abdelgawad et al., 2018).
Role in Heterocyclic Synthesis
It has served as a pivotal building block in the synthesis of a wide range of heterocyclic compounds, highlighting its role in expanding the chemical space for drug discovery and material science (Hassneen & Abdallah, 2003).
Propriétés
IUPAC Name |
4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBWHFFIAAFCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)
![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)


![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)


![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)